molecular formula C11H13NO5 B8298743 4-Nitro-3-(tetrahydro-2H-pyran-4-yloxy)phenol

4-Nitro-3-(tetrahydro-2H-pyran-4-yloxy)phenol

Cat. No. B8298743
M. Wt: 239.22 g/mol
InChI Key: GBOOGHSDSBFZJK-UHFFFAOYSA-N
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Patent
US08557805B2

Procedure details

To a solution of tetrahydro-2H-pyran-4-ol (54.7 g) in N,N-dimethylformamide (500 mL) was added under ice-cooling sodium hydride (oily, 60%) (14 g), and the mixture was stirred for 30 min. To the reaction solution was added 2-fluoro-4-(methoxymethoxy)-1-nitrobenzene (98 g) and the mixture was stirred at 120° C. for 4 hr. The reaction mixture was cooled to room temperature, water was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The obtained crude product was dissolved in tetrahydrofuran (300 mL), 1N hydrochloric acid (500 mL) was added and the mixture was stirred at room temperature for 2 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The obtained crude product was subjected to column chromatography (ethyl acetate:hexane=0:100 to 50:50, volume ratio) to give the title compound (27 g, yield 23%) as pale-yellow crystals.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
54.7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
98 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
23%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[H-].[Na+].F[C:11]1[CH:16]=[C:15]([O:17]COC)[CH:14]=[CH:13][C:12]=1[N+:21]([O-:23])=[O:22].Cl>CN(C)C=O.O1CCCC1.CCCCCC.C(OCC)(=O)C.O>[N+:21]([C:12]1[CH:13]=[CH:14][C:15]([OH:17])=[CH:16][C:11]=1[O:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)([O-:23])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
54.7 g
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
98 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OCOC)[N+](=O)[O-]
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 120° C. for 4 hr
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)O)OC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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